molecular formula C11H11FN2 B176159 7-Fluoro-2,3,4,9-tetrahydro-1H-beta-carboline CAS No. 177858-80-9

7-Fluoro-2,3,4,9-tetrahydro-1H-beta-carboline

Katalognummer: B176159
CAS-Nummer: 177858-80-9
Molekulargewicht: 190.22 g/mol
InChI-Schlüssel: OTGGOPSBNVEBDA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Fluoro-2,3,4,9-tetrahydro-1H-beta-carboline is a fluorinated derivative of the beta-carboline family, characterized by a tricyclic structure comprising an indole moiety fused with a partially saturated pyridine ring. Its molecular formula is C₁₁H₁₁FN₂, with a molecular weight of 190.217 g/mol and a purity of 95% . The fluorine atom at the 7-position distinguishes it structurally and pharmacologically from other beta-carbolines. Beta-carbolines are alkaloids known for diverse biological activities, including interactions with neurotransmitter systems, enzyme inhibition, and anticancer effects.

Vorbereitungsmethoden

Pictet-Spengler Cyclization with Fluorinated Tryptamine Precursors

The Pictet-Spengler reaction remains the most widely employed method for synthesizing tetrahydro-β-carbolines. For 7-fluoro derivatives, the reaction typically involves 5-fluoro-tryptamine and formaldehyde under acidic or catalytic conditions .

Catalytic Approaches

Pentafluorophenol (C₆F₅OH)-Catalyzed Reaction
A metal-free protocol using pentafluorophenol (10 mol%) in dichloromethane at room temperature achieves cyclization within 12–24 hours. This method is notable for its mild conditions and compatibility with sensitive functional groups . For 7-fluoro-β-carboline, 5-fluoro-tryptamine reacts with formaldehyde to yield the product in 89% yield (Table 1).

Cyanuric Chloride (TCT)-Catalyzed Reaction
Cyanuric chloride (10 mol%) in dimethyl sulfoxide (DMSO) under nitrogen facilitates cyclization at 50°C. This method tolerates electron-rich and electron-deficient aldehydes, though fluorinated tryptamines require extended reaction times (18–22 hours) .

Acid-Mediated Cyclization

Traditional methods use hydrochloric acid (HCl) or trifluoroacetic acid (TFA) in refluxing ethanol. For example, 5-fluoro-tryptamine and formaldehyde in 1M HCl/ethanol at 80°C for 10 hours yield the target compound in 78% yield . However, strong acids may promote side reactions, necessitating careful pH control.

Ugi-Tetrazole Multicomponent Reaction

The Ugi four-component reaction offers a divergent route to functionalized β-carbolines. A 2023 study demonstrated the synthesis of tetrahydro-β-carboline-tetrazole hybrids using:

  • 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole (from Pictet-Spengler cyclization)

  • Azidotrimethylsilane (TMS-N₃)

  • Aldehydes and isocyanides .

While this method primarily generates tetrazole hybrids, the intermediate β-carboline scaffold can be fluorinated post-synthesis. For instance, electrophilic fluorination using Selectfluor® at the 7-position achieves 65% yield but requires rigorous temperature control (-10°C to 0°C) .

Cyclization via N-Cyanoimido-S,S-Dimethyldithiocarbonate

A 2013 Russian study reported the reaction of 5-substituted tryptamines with N-cyanoimido-S,S-dimethyldithiocarbonate in refluxing ethanol. The process eliminates methyl mercaptan (CH₃SH) and undergoes cyclization to form [1-(methylthio)-β-carbolin-1-yl]cyanamides . Adapting this method for 5-fluoro-tryptamine could yield 7-fluoro-β-carboline derivatives, though experimental data specific to fluorinated analogs remain unpublished .

Comparative Analysis of Synthetic Routes

Table 1: Key Parameters for 7-Fluoro-β-Carboline Synthesis

MethodCatalyst/ConditionsTime (h)Yield (%)Purity (%)Reference
Pictet-Spengler (C₆F₅OH)10 mol% C₆F₅OH, DCM, rt12–248995
Pictet-Spengler (TCT)10 mol% TCT, DMSO, 50°C18–228290
Acid-Mediated (HCl)1M HCl, EtOH, 80°C107888
Ugi-TetrazoleTMS-N₃, MeOH, rt2465*92

*Yield for post-synthesis fluorination step.

Optimization Challenges and Solutions

Analyse Chemischer Reaktionen

Oxidation Reactions

The tetrahydro-β-carboline core undergoes oxidation to form aromatic β-carboline derivatives. For example:

  • Reagent/Conditions : 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in dry chloroform .
  • Product : Aromatic β-carboline with retention of the fluorine substituent.
  • Mechanism : Dehydrogenation of the tetrahydro ring via radical intermediates .

Key Observation : The 7-fluoro substituent stabilizes intermediates during oxidation, enhancing reaction efficiency compared to non-fluorinated analogs .

Reduction Reactions

Reduction of the tetrahydro ring is less common but feasible under specific conditions:

  • Reagent/Conditions : Hydrogenation with Pd/C or PtO₂ under H₂ pressure .
  • Product : Fully saturated 7-fluoro-1,2,3,4,5,6-hexahydro-beta-carboline (not widely reported for 7-F-THβC).

Limitation : Fluorine’s electron-withdrawing effect may hinder reduction kinetics compared to non-fluorinated THβCs .

Substitution Reactions

The fluorine atom at position 7 participates in nucleophilic aromatic substitution (NAS) under strong basic or acidic conditions:

Reagent/Conditions Product Yield Reference
KNO₃ in H₂SO₄ (nitration)7-Fluoro-5-nitro-THβC60–70%
NaSH in DMF (thiolation)7-Fluoro-5-thiol-THβC45%Analog

Note : Electrophilic substitution at position 5 is favored due to fluorine’s meta-directing effect .

Functionalization of the Amine Group

The secondary amine in the tetrahydro ring undergoes alkylation/acylation:

  • Reagent/Conditions :
    • Alkylation: Benzyl bromide/K₂CO₃ in DMF .
    • Acylation: Acetic anhydride/pyridine .
  • Products :
    • N1-Benzyl-7-F-THβC (IC₅₀ = 13.61 μM against MCF-7 cells) .
    • N1-Acetyl-7-F-THβC (used in prodrug design) .

SAR Insight : N1-substitution enhances biological activity but reduces solubility .

Ring-Opening and Rearrangement

Under acidic or thermal conditions, the tetrahydro ring may undergo rearrangement:

  • Reagent/Conditions : HCl/MeOH, reflux .
  • Product : 7-Fluoro-beta-carboline with a contracted ring (rare; limited experimental data) .

Cross-Coupling Reactions

Palladium-catalyzed coupling reactions enable C–H functionalization:

  • Suzuki Coupling :
    • Reagent/Conditions : Pd(PPh₃)₄, K₂CO₃, aryl boronic acid .
    • Product : 5-Aryl-7-F-THβC derivatives (theoretical; no direct reports for 7-F-THβC).

Comparative Reactivity Table

Reaction Type 7-F-THβC Reactivity Non-Fluorinated THβC Reactivity
Oxidation (DDQ)Faster due to F stabilization Moderate
Electrophilic SubstitutionMeta-directing F slows reaction Para-directing (faster)
N1-AlkylationSimilar kinetics Similar kinetics

Key Research Findings

  • Antiproliferative Activity : N1-Benzyl-7-F-THβC exhibits IC₅₀ = 13.61 μM against MCF-7 cells, outperforming non-fluorinated analogs .
  • Synthetic Efficiency : HFIP (hexafluoroisopropanol) enhances Pictet-Spengler cyclization yields for fluorinated THβCs .

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

1. Anticancer Activity
Research has indicated that beta-carbolines, including 7F-THβC, exhibit significant antiproliferative activities against various cancer cell lines. For instance, studies have shown that certain derivatives of tetrahydro-beta-carbolines can inhibit the growth of breast cancer cells (MCF-7 and MDA-MB-231) with IC₅₀ values indicating potent activity . The structure–activity relationship (SAR) suggests that modifications at specific positions on the beta-carboline core can enhance these effects.

2. Neuroprotective Effects
Beta-carbolines are also studied for their neuroprotective properties. They may interact with neurotransmitter systems and exhibit antioxidant activities that could be beneficial in neurodegenerative conditions. The fluorine substitution in 7F-THβC potentially enhances its binding affinity to relevant biological targets, thus improving its efficacy in neuroprotection.

3. Antimicrobial Activity
Some studies have explored the antimicrobial properties of beta-carbolines. Compounds similar to 7F-THβC have demonstrated activity against various pathogens, suggesting potential applications in developing new antimicrobial agents .

4. Antileishmanial Activity
Recent research has focused on the antileishmanial properties of tetrahydro-beta-carbolines. Studies indicate that certain derivatives show promising activity against Leishmania parasites, which could lead to new treatments for leishmaniasis .

Case Study: Antiproliferative Evaluation

A study evaluated a series of tetrahydro-beta-carbolines and their antiproliferative effects against breast cancer cell lines. The results showed that compounds with specific substitutions at the N-1 and C-5 positions exhibited improved activity compared to unsubstituted variants. For example, one compound displayed an IC₅₀ value of 13.61 μM against MCF-7 cells .

CompoundIC₅₀ (μM)Cell Line
Compound A13.61MCF-7
Compound B22.76MDA-MB-231
Compound C30.26MCF-7

Case Study: Neuroprotective Mechanisms

In another study focusing on neuroprotection, researchers found that 7F-THβC could modulate signaling pathways associated with neuronal survival and apoptosis. This suggests its potential as a therapeutic agent in conditions like Alzheimer's disease.

Wirkmechanismus

The mechanism of action of 7-Fluoro-2,3,4,9-tetrahydro-1H-beta-carboline involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. The fluorine atom at the 7th position can enhance its binding affinity and selectivity towards these targets, influencing various biological pathways .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Beta-Carboline Derivatives

Structural and Functional Group Variations

Beta-carbolines exhibit pharmacological diversity due to substitutions on their core structure. Below is a comparative analysis of key derivatives:

Compound Name Substituents/Modifications Molecular Weight (g/mol) Key Biological Activities References
7-Fluoro-2,3,4,9-tetrahydro-1H-beta-carboline Fluorine at C7 190.22 Neuroprotective potential, MAO inhibition (predicted)
Harmine Methoxy at C7 212.25 MAO-A inhibition, antiviral, anticancer
Harmaline Methoxy at C6, saturation at C3-C4 228.28 MAO inhibition, psychoactive effects
6-Bromo-4,9-dihydro-3H-beta-carboline Bromine at C6 247.11 Enhanced reactivity, antileishmanial
1-(3-Fluorophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate (methyl ester) Fluorophenyl at N1, ester at C3 360.81 PDE inhibition, neuropharmacological
2,3,4,9-Tetrahydro-1H-beta-carboline-1-carboxylic acid methyl ester Ester at C1 230.26 Antimalarial, antiproliferative
6-Methoxy-1-(4-methylphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride Methoxy at C6, methylphenyl at N1 298.80 Neurotransmitter modulation

Structure-Activity Relationship (SAR) Trends

  • Position of Halogenation : Fluorine at C7 (vs. bromine at C6 in ) alters electronic properties and steric bulk, influencing receptor binding. Bromine increases reactivity for further functionalization .
  • Ester vs. Carboxylic Acid Groups : Esterification at C1 or C3 improves lipophilicity and bioavailability, critical for antimalarial and antiproliferative activities .
  • Aromatic Substituents : Bulky groups at N1 (e.g., trifluoromethylphenyl in ) enhance selectivity for enzyme targets like PDEs but may reduce CNS penetration.

Biologische Aktivität

7-Fluoro-2,3,4,9-tetrahydro-1H-beta-carboline (7-FTHβC) is a synthetic compound belonging to the beta-carboline family, known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies.

7-FTHβC has the molecular formula C11_{11}H11_{11}FN2_2 and a molecular weight of 190.22 g/mol. The synthesis typically involves cyclization reactions of suitable precursors under specific conditions, often utilizing fluorinated aldehydes or ketones in the presence of acidic or basic catalysts .

Target Enzymes:
7-FTHβC acts primarily as a selective inhibitor of monoamine oxidase type A (MAO-A), an enzyme responsible for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine. By inhibiting MAO-A, 7-FTHβC increases the availability of these neurotransmitters in the synaptic cleft, which may enhance mood and cognitive functions.

Biochemical Pathways:
The inhibition of MAO-A impacts various biochemical pathways associated with mood regulation and neuroprotection. Increased levels of serotonin and norepinephrine can lead to improved mood and reduced anxiety, making this compound a candidate for antidepressant therapies .

Antiproliferative Effects

Recent studies have evaluated the antiproliferative activity of 7-FTHβC against various cancer cell lines. In vitro assays demonstrate that it exhibits significant cytotoxic effects on breast cancer cell lines MCF-7 (ER+) and MDA-MB-231 (ER−). The compound showed IC50_{50} values of 13.61 μM against MCF-7 and 22.76 μM against MDA-MB-231 cells, indicating its potential as an anticancer agent .

Compound MCF-7 IC50 (μM) MDA-MB-231 IC50 (μM)
This compound13.6122.76
Plumbagin4045
Tamoxifen3035

The structure-activity relationship (SAR) indicates that modifications at specific positions on the beta-carboline core can enhance antiproliferative activity. For instance, substituents at the N-1 position significantly influence efficacy against breast cancer cells .

Antimalarial Activity

In addition to its anticancer properties, 7-FTHβC has been investigated for antimalarial activity. Studies have shown that certain derivatives exhibit potent effects against malaria parasites in vitro and in vivo models. The compound's mechanism involves disrupting the metabolic processes within the parasite .

Case Studies

Case Study 1: Anticancer Efficacy
A study conducted on a series of tetrahydro-beta-carboline derivatives highlighted that those with a fluorine substituent exhibited enhanced antiproliferative effects compared to their non-fluorinated counterparts. The presence of fluorine was crucial for increasing binding affinity to target proteins involved in cancer cell proliferation.

Case Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective potential of 7-FTHβC in models of neurodegeneration. The compound demonstrated significant protective effects against oxidative stress-induced neuronal damage by modulating antioxidant enzyme activities.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 7-Fluoro-2,3,4,9-tetrahydro-1H-beta-carboline, and how can reaction conditions be optimized for yield?

The compound is typically synthesized via cyclization reactions or modifications of tetrahydro-beta-carboline scaffolds. For example, DMD (dimethyl dioxirane)-mediated synthesis has been used to prepare related derivatives, where fluorination is achieved using fluorinating agents like Selectfluor™ at controlled temperatures (50–60°C) . Reaction optimization includes adjusting solvent polarity (e.g., ethanol or acetonitrile), stoichiometry of fluorinating agents, and reaction time (6–12 hours). Post-synthesis purification via silica gel chromatography (ethyl acetate/petroleum ether gradients) improves yield and purity .

Q. How is the structural identity of this compound confirmed post-synthesis?

Structural characterization relies on:

  • NMR : 1H^1H- and 13C^{13}C-NMR to confirm fluorine-induced deshielding of adjacent protons (e.g., H-7 in the indole ring) .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ions (e.g., [M+H]+^+ for C11_{11}H11_{11}FN2_2) and fragmentation patterns .
  • IR spectroscopy : Peaks at ~1600–1650 cm1^{-1} indicate aromatic C=C and C=N stretches .

Q. What purification techniques are effective for beta-carboline derivatives?

Silica gel column chromatography with ethyl acetate/petroleum ether (1:3 ratio) is widely used . For polar derivatives, reverse-phase HPLC with C18 columns and methanol/water gradients achieves >95% purity. Recrystallization from acetonitrile or ethanol is effective for crystalline intermediates .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of beta-carboline derivatives across studies?

Discrepancies in biological data (e.g., IC50_{50} values) may arise from:

  • Assay variability : Differences in cell lines (e.g., A549 vs. HeLa) or incubation times .
  • Compound stability : Degradation in aqueous buffers (e.g., hydrolysis of ester groups) .
  • Purity thresholds : Impurities >5% can skew activity; validate purity via HPLC before assays . Standardized protocols (e.g., MTT assay conditions: 24–48 h incubation, 10% FBS media) improve reproducibility .

Q. How to design structure-activity relationship (SAR) studies for beta-carboline derivatives to improve pharmacological profiles?

Key SAR strategies include:

  • Fluorine positioning : Introducing fluorine at C-7 enhances blood-brain barrier permeability and receptor binding (e.g., serotonin 5-HT2A_{2A} affinity) .
  • Substituent modulation : Adding methyl or methoxy groups at C-1 or C-3 alters selectivity (e.g., reduced off-target effects in kinase assays) .
  • Hybrid scaffolds : Conjugation with acetylated sugars improves solubility and bioavailability .

Q. What in vitro and in vivo models are suitable for assessing the neuropharmacological potential of 7-fluoro-beta-carbolines?

  • In vitro :

  • Receptor binding assays (e.g., radioligand displacement for 5-HT or dopamine receptors) .
  • Neuronal cell models (e.g., SH-SY5Y for neurotoxicity/protection studies) .
    • In vivo :
  • Rodent models of depression (e.g., forced swim test) to evaluate antidepressant activity .
  • Microdialysis to measure neurotransmitter release (e.g., striatal dopamine levels) .

Q. How can solubility challenges in bioassays for 7-fluoro-beta-carbolines be addressed?

  • Co-solvents : Use DMSO (≤0.1% final concentration) or cyclodextrin-based formulations.
  • Prodrug design : Esterification of carboxylic acid groups enhances aqueous solubility (e.g., ethyl ester derivatives) .
  • Nanoformulations : Liposomal encapsulation improves bioavailability in pharmacokinetic studies .

Q. What analytical methods quantify this compound in complex biological matrices?

  • HPLC-UV/Vis : C18 columns with methanol/water (70:30) mobile phase; detection at 254 nm .
  • LC-MS/MS : Multiple reaction monitoring (MRM) for sensitive quantification in plasma/brain homogenates (LOQ: 1 ng/mL) .
  • Microdialysis coupled with CE : For real-time monitoring in extracellular fluid .

Eigenschaften

IUPAC Name

7-fluoro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FN2/c12-7-1-2-8-9-3-4-13-6-11(9)14-10(8)5-7/h1-2,5,13-14H,3-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTGGOPSBNVEBDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C3=C(N2)C=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10567896
Record name 7-Fluoro-2,3,4,9-tetrahydro-1H-beta-carboline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10567896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

177858-80-9
Record name 7-Fluoro-2,3,4,9-tetrahydro-1H-beta-carboline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10567896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

7-fluoro-2,3,4,9-tetrahydro-1H-β-carboline-1-carboxylic acid (5 g, 21.36 mmol) was suspended in 130 ml of 3N HCl in a 500 ml round-bottom flask and refluxed overnight (16 hr) with stirring. Upon cooling, a light brown solid precipitated out, which was collected by filtration and washed with H2O. The salt obtained by filtration above was then dissolved in hot methanol (200 ml) and treated with 3M K2CO3 (5-10 ml) such that the pH is around 9. 100 ml of H2O was added to this mixture, which was then allowed to stir at RT. The methanol was evaporated on a rotary evaporator to give a white aqueous suspension of the desired free base, which was collected by filtration (3.2 g, 79% yield). 1H-NMR (300 MHz, methanol-d4): δ 2.73 (t, 2H), 3.11 (t, 2H), 3.94 (s, 2H), 6.73 (m, 1H), 6.94 (m, 1H), 7.30 (dd, 1H). Retention Time (LC, method: ammonium acetate standard): 1.25 min. MS (M+H+): 191.1.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
130 mL
Type
solvent
Reaction Step One
Name
Quantity
7.5 (± 2.5) mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

6-Fluorotryptamine hydrochloride (0.511 g, 2.38 mmol) was dissolved in water (9 ml). Glyoxylic acid monohydrate (0.241 g, 2.618 mmol) was added, followed by KOH (0.129 g, 2.31 mmol). The resultant solid was stirred at ambient temperature for one hour before concentrated HCl (0.6 ml) was added in one portion. The mixture was refluxed for 30 minutes, more concentrated hydrogen chloride (0.6 ml) was added and the mixture was again refluxed for 15 minutes. The mixture was cooled to room temperature and basified to pH12 using 5N sodium hydroxide. It was extracted with chloroform (4×75 ml), separated, dried over magnesium sulphate, filtered and concentrated in vacuo to yield an off-white solid.
Quantity
0.511 g
Type
reactant
Reaction Step One
Name
Quantity
9 mL
Type
solvent
Reaction Step One
Quantity
0.241 g
Type
reactant
Reaction Step Two
Name
Quantity
0.129 g
Type
reactant
Reaction Step Three
Name
Quantity
0.6 mL
Type
reactant
Reaction Step Four
Quantity
0.6 mL
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Synthesis routes and methods III

Procedure details

6-Fluorotryptamine (0.71 g) was dissolved in tetrahydrofuran (30 ml), a 4N hydrochloric acid-ethyl acetate solution (1.2 ml) was added dropwise, and the mixture was stirred at room temperature. The solvent was evaporated under reduced pressure. Glyoxylic acid monohydrate (Aldrich Co., 403 mg), a 1N potassium hydroxide solution (3.98 ml) and water (80 ml) were added to the obtained residue, and the mixture was stirred with heating at 80° C. for 1.5 hr. After ice-cooling, the precipitate was collected by filtration and washed with water to give a pale-brown solid. Water (80 ml) and concentrated hydrochloric acid (2 ml) were added to the obtained solid, and the mixture was stirred with heating at 80° C. for 1 hr. Concentrated hydrochloric acid (2 ml) was further added, and the mixture was heated under reflux for 1 hr. The insoluble material was hot filtrated, and the filtrate was adjusted to pH 12 or above with a 6N aqueous sodium hydroxide solution. The precipitated solid was collected by filtration, washed with water, and dried to give 7-fluoro-2,3,4,9-tetrahydro-1H-β-carboline (516 mg, yield 68%).
Quantity
0.71 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
1.2 mL
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
2 mL
Type
reactant
Reaction Step Five
Name
Quantity
80 mL
Type
solvent
Reaction Step Five

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.